molecular formula C19H16F3N3O B2960273 N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide CAS No. 955965-73-8

N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide

Cat. No. B2960273
CAS RN: 955965-73-8
M. Wt: 359.352
InChI Key: GRWKPIVWMJYWAW-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide” is a chemical compound with the molecular formula C19H16F3N3O . It has an average mass of 359.345 Da and a monoisotopic mass of 359.124542 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a pyrazole ring, which is further substituted with a trifluoromethyl group . The molecule has 4 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 497.3±45.0 °C at 760 mmHg, and a flash point of 254.5±28.7 °C . It has a molar refractivity of 94.1±0.5 cm3, a polar surface area of 38 Å2, and a molar volume of 288.8±7.0 cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications, particularly in inhibiting alkaline phosphatases and ecto-5'-nucleotidases. These compounds, including similar pyrazolyl benzamides, are of interest for further applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Structural Characterization and Computational Analysis

  • Another research focused on the synthesis and structural characterization of antipyrine derivatives, including their interactions and stability in various chemical environments. This study employed techniques like X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand the molecular interactions of these compounds (Saeed et al., 2020).

Antioxidant, Antitumor, and Antimicrobial Activities

  • A study explored the chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one derivatives, revealing their antioxidant, antitumor, and antimicrobial activities. This demonstrates the compound's potential in developing treatments for various diseases (El‐Borai et al., 2013).

Metallomacrocyclic Complexes and Ligands

  • Research involving the synthesis of new 3,5-dimethylpyrazolic hybrid ligands and their palladium(II) complexes highlighted the compound's applications in the field of inorganic chemistry. This study also included diffusion NMR studies and theoretical calculations, emphasizing the compound's utility in complex molecular assemblies (Guerrero et al., 2008).

Liquid Crystals and Luminescent Properties

  • A unique application of 4-aryl-1H-pyrazole derivatives in creating supramolecular liquid crystals with luminescent properties was examined. This study demonstrated the compound's role in self-assembly processes leading to mesophases and its potential in material sciences (Moyano et al., 2013).

Corrosion Inhibition

  • The compound's utility in corrosion inhibition was explored, particularly its efficiency and adsorption behavior at the carbon steel/hydrochloric acid interface. This study showcased the compound's relevance in industrial applications, especially in protecting materials from corrosion (Tawfik, 2015).

Drug Targeting and Pharmacokinetics

  • A study on virtual screening targeting the urokinase receptor included derivatives of the compound, showing its potential in drug discovery, particularly in breast tumor metastasis treatment. This research highlights the compound's role in pharmacology and drug development (Wang et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s important to note that the mechanism of action can vary greatly depending on the specific biological target and the context in which the compound is used .

Future Directions

While specific future directions for this compound are not mentioned in the search results, compounds containing trifluoromethyl groups are of significant interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . Therefore, it is expected that research into the synthesis, properties, and applications of such compounds will continue to be a significant area of study .

properties

IUPAC Name

N,N-dimethyl-4-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-24(2)18(26)13-6-8-17(9-7-13)25-12-15(11-23-25)14-4-3-5-16(10-14)19(20,21)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWKPIVWMJYWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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